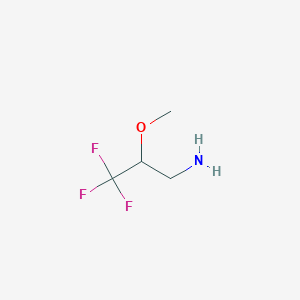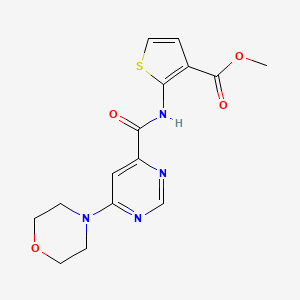
3,3,3-Trifluoro-2-methoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-methoxypropan-1-amine: is an organic compound characterized by the presence of trifluoromethyl, methoxy, and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,3,3-trifluoropropene.
Methoxylation: The trifluoropropene undergoes a methoxylation reaction to introduce the methoxy group, forming 3,3,3-trifluoro-2-methoxypropene.
Amination: The final step involves the amination of 3,3,3-trifluoro-2-methoxypropene to yield this compound. This can be achieved using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-methoxypropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2-methoxypropan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with receptors in biological systems, influencing signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active or inactive metabolites.
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoro-2-methoxypropan-1-amine can be compared with similar compounds such as:
3,3,3-Trifluoro-2-hydroxypropan-1-amine: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and applications.
3,3,3-Trifluoro-2-methoxypropanoic acid: The presence of a carboxylic acid group instead of an amine group results in distinct chemical properties and uses.
2,2,2-Trifluoroethylamine: This compound lacks the methoxy group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of trifluoromethyl, methoxy, and amine functional groups, which confer specific chemical properties and potential for diverse applications.
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-9-3(2-8)4(5,6)7/h3H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSRYZFYBKMUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2912895.png)
![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)




![11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2912906.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2912907.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine](/img/structure/B2912910.png)
![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)
